Phenypressin
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Overview
Description
Phenypressin is an oxytocin neuropeptide belonging to the vertebrate vasopressin family. It has similar pharmacological properties to arginine vasopressin, with a key difference being the substitution of phenylalanine in the second residue . This compound is primarily found in certain marsupials, such as the eastern gray kangaroo, red kangaroo, tammar wallaby, and quokka wallaby . This compound plays a role in increasing water reabsorption in the kidneys and causing vasoconstriction, which increases blood pressure .
Preparation Methods
Phenypressin is synthesized in the hypothalamus and travels to the posterior pituitary, where it is released into vesicles . The identification and characterization of this neurohypophysial hormone were achieved through amino acid composition analysis, ion-exchange chromatography, and high-pressure liquid chromatography . The synthetic route involves the formation of a disulfide bridge between cysteine residues, creating a nonapeptide sequence: cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, arginyl, and glycinamide .
Chemical Reactions Analysis
Phenypressin undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized, affecting the peptide’s stability and function.
Reduction: The disulfide bridge can be reduced to free thiol groups, altering the peptide’s conformation.
Substitution: The phenylalanine residues can undergo substitution reactions, potentially modifying the peptide’s activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenypressin has several scientific research applications:
Chemistry: It is used to study peptide synthesis and the effects of amino acid substitutions on peptide function.
Biology: Researchers investigate its role in water reabsorption and vasoconstriction in marsupials.
Medicine: this compound’s similarity to arginine vasopressin makes it a candidate for studying treatments for conditions like diabetes insipidus and hypertension.
Industry: Its vasoconstrictive properties are explored for potential use in pharmaceuticals and therapeutic agents
Mechanism of Action
Phenypressin exerts its effects by binding to vasopressin receptors, primarily the V1a receptor . This binding causes contraction of smooth muscle in the vascular bed, leading to vasoconstriction and increased blood pressure . Additionally, it increases water reabsorption in the kidneys by acting on the renal collecting ducts .
Comparison with Similar Compounds
Phenypressin is compared to other vasopressin analogues such as:
Arginine vasopressin: Similar in function but differs by the substitution of phenylalanine in the second residue.
Lypressin: Found in pigs and used in the treatment of diabetes insipidus.
Desmopressin: A synthetic analogue with enhanced antidiuretic effects and resistance to proteolysis.
Terlipressin: A long-acting analogue used in treating varicose bleeding in liver cirrhosis patients.
This compound’s uniqueness lies in its specific amino acid sequence and its presence in certain marsupials, making it a valuable compound for comparative studies in peptide research .
Properties
CAS No. |
30635-27-9 |
---|---|
Molecular Formula |
C46H65N15O11S2 |
Molecular Weight |
1068.2 g/mol |
IUPAC Name |
1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O11S2/c47-27-23-73-74-24-33(45(72)61-18-8-14-34(61)44(71)56-28(13-7-17-53-46(51)52)39(66)54-22-37(50)64)60-43(70)32(21-36(49)63)59-40(67)29(15-16-35(48)62)55-41(68)31(20-26-11-5-2-6-12-26)58-42(69)30(57-38(27)65)19-25-9-3-1-4-10-25/h1-6,9-12,27-34H,7-8,13-24,47H2,(H2,48,62)(H2,49,63)(H2,50,64)(H,54,66)(H,55,68)(H,56,71)(H,57,65)(H,58,69)(H,59,67)(H,60,70)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1 |
InChI Key |
ANZXJGXSHMINOI-HXAPPMQUSA-N |
Isomeric SMILES |
C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
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